Enhanced Conformational Flexibility: Rotatable Bond Count Comparison with 4-(Methylsulfonyl)piperidine
4-[(Methylsulfonyl)methyl]piperidine hydrochloride possesses two rotatable bonds, whereas the direct analog 4-(methylsulfonyl)piperidine hydrochloride (CAS 290328-55-1) has only one [1]. This additional rotational degree of freedom, arising from the methylene spacer, enables the methylsulfonyl group to adopt a wider range of orientations relative to the piperidine ring, which can be critical for achieving optimal binding poses in target proteins [1].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 4-(methylsulfonyl)piperidine hydrochloride: 1 rotatable bond |
| Quantified Difference | 100% increase in rotatable bond count |
| Conditions | Computed molecular property (PubChem) |
Why This Matters
Increased conformational flexibility can be a decisive factor in structure-based drug design where the sulfonyl group must explore multiple binding orientations.
- [1] PubChem. (2025). 4-((Methylsulfonyl)methyl)piperidine. Computed Properties: Rotatable Bond Count. View Source
